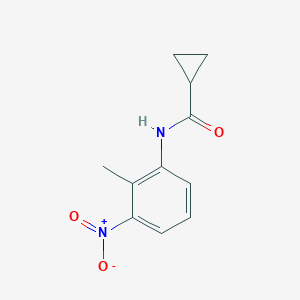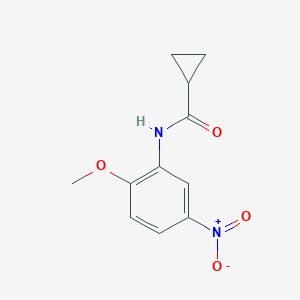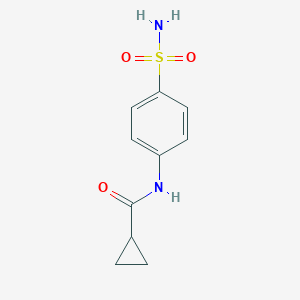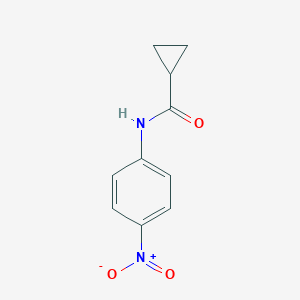![molecular formula C28H28N6O10S4 B322217 N,N'-bis[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]butanediamide](/img/structure/B322217.png)
N,N'-bis[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide is a complex organic compound with the molecular formula C28H28N6O10S4 and a molecular weight of 736.8 g/mol This compound is characterized by the presence of sulfamoyl groups attached to phenyl rings, which are further connected to a butanediamide backbone
Preparation Methods
The synthesis of N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide involves multiple steps, typically starting with the preparation of the sulfamoylphenyl intermediates. These intermediates are then reacted with butanediamide under specific conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl groups to amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide involves its interaction with specific molecular targets and pathways. The sulfamoyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide can be compared with other similar compounds, such as:
N,N’-bis(4-sulfamoylphenyl)butanediamide: This compound has a similar structure but lacks the additional sulfamoyl groups on the phenyl rings.
N,N’-bis-(4-sulfamoyl-phenyl)-malonamide: This compound has a malonamide backbone instead of a butanediamide backbone, leading to different chemical properties and applications.
The uniqueness of N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C28H28N6O10S4 |
|---|---|
Molecular Weight |
736.8 g/mol |
IUPAC Name |
N,N//'-bis[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]butanediamide |
InChI |
InChI=1S/C28H28N6O10S4/c29-45(37,38)23-9-5-21(6-10-23)33-47(41,42)25-13-1-19(2-14-25)31-27(35)17-18-28(36)32-20-3-15-26(16-4-20)48(43,44)34-22-7-11-24(12-8-22)46(30,39)40/h1-16,33-34H,17-18H2,(H,31,35)(H,32,36)(H2,29,37,38)(H2,30,39,40) |
InChI Key |
DRALUGNKWINISF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B322140.png)

![N-{2-[(cyclopropylcarbonyl)amino]cyclohexyl}cyclopropanecarboxamide](/img/structure/B322145.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322146.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322147.png)
![2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322149.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B322153.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322155.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B322156.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B322159.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide](/img/structure/B322160.png)
